2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
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Overview
Description
2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
4-(TRIFLUOROMETHYL)PHENYLZINC BROMIDE: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is unique due to its trifluoromethoxy substituent, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C14H10BrF3O2Zn |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
GIZLJSJBRISGDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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